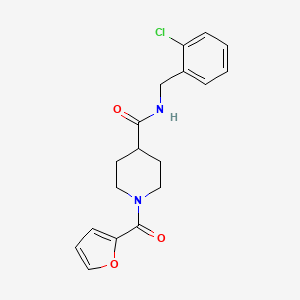![molecular formula C16H14ClNO3 B5396643 methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)
methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate involves the inhibition of IKKβ, a protein kinase that is involved in the activation of NF-κB. By inhibiting IKKβ, methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate prevents the activation of NF-κB and the subsequent inflammatory response. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has also been found to induce the expression of pro-apoptotic proteins and to inhibit the expression of anti-apoptotic proteins in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It has also been found to be relatively stable and to have a long half-life. However, methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has been found to have some limitations in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are a number of future directions for the study of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate. One area of research is the development of more potent and selective inhibitors of IKKβ. Another area of research is the investigation of the potential applications of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further studies to investigate the safety and efficacy of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate in preclinical and clinical trials.
Conclusion:
In conclusion, methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate is a small molecule inhibitor that has been extensively studied in scientific research for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate inhibits the activation of NF-κB by inhibiting IKKβ, and it has been found to have a number of biochemical and physiological effects. While methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has some limitations in lab experiments, there are a number of future directions for the study of this compound.
Méthodes De Synthèse
Methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 3-methylbenzoic acid in the presence of triethylamine to form methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
Methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has been extensively studied in scientific research for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation.
Propriétés
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-9-12(16(20)21-2)5-8-14(10)18-15(19)11-3-6-13(17)7-4-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCXSJUHPMETBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)
![6-[(diethylamino)methyl]-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5396588.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)


![N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5396622.png)


![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)
![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)